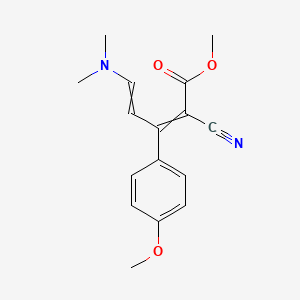
Methyl 2-cyano-5-(dimethylamino)-3-(4-methoxyphenyl)penta-2,4-dienoate
Overview
Description
Methyl 2-cyano-5-(dimethylamino)-3-(4-methoxyphenyl)penta-2,4-dienoate, also known as Methyl-DMAP, is a synthetic compound widely used in scientific research. This molecule belongs to the class of cyanoenones, which are known for their ability to activate the Keap1-Nrf2-ARE pathway, a key signaling pathway involved in the regulation of cellular redox homeostasis and detoxification.
Scientific Research Applications
Synthesis and Chemical Behavior
The compound has been involved in the synthesis of 4-Hydroxy-2-pyridone, showcasing its utility in complex chemical reactions. The process involved the condensation of N,N-dimethylformamide dimethyl acetal with ethyl 2-cyano-3-methoxybut-2-enoate, followed by cyclization and demethylation to produce the desired product (C. Chen, Zhao Sheng-yin, & Cheng Shao-hua, 2013).
In another study, the reaction of ethyl 2-(N,N-dimethylamino)penta-2,4-dienoate with acrylonitrile was explored, resulting in [3 + 2]-atoms “cycloadducts”, which highlighted its reactivity and potential in synthesizing novel organic compounds (Mireille Bourhis & J. Vercauteren, 1994).
Applications in Materials Science
- The compound's derivatives have been investigated for their electrochemical behavior, which is crucial for understanding their potential applications in materials science, especially in the development of electronic and photovoltaic materials (J. David, J. Hurvois, A. Tallec, & L. Toupet, 1995).
Potential in Drug Discovery
- While the direct application of this compound in drug discovery is not detailed in the available literature, related compounds have been studied for their biological activities, such as the synthesis of chromenes identified as potent apoptosis inducers. This suggests a potential area of investigation for Methyl 2-cyano-5-(dimethylamino)-3-(4-methoxyphenyl)penta-2,4-dienoate in the development of novel therapeutic agents (William E. Kemnitzer et al., 2004).
Advanced Organic Chemistry
- The compound's involvement in complex reactions such as the formation of polysubstituted 1,8,9,9a-tetrahydro-4H-1,4-ethanoquinolizines and buta-1,3-diene-1,2,4-tricarboxylates derivatives showcases its versatility in organic synthesis, making it a valuable subject for research in advanced organic chemistry (Jing Sun, Dan-Dan Zhu, Hui Gong, & Chaoguo Yan, 2013).
properties
IUPAC Name |
methyl 2-cyano-5-(dimethylamino)-3-(4-methoxyphenyl)penta-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18(2)10-9-14(15(11-17)16(19)21-4)12-5-7-13(20-3)8-6-12/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWARNSKSRZKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=C(C#N)C(=O)OC)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-5-(dimethylamino)-3-(4-methoxyphenyl)penta-2,4-dienoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



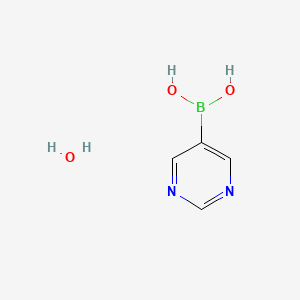
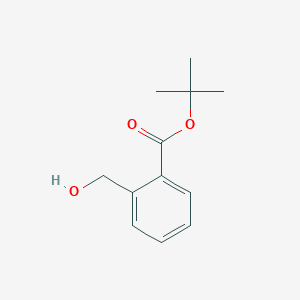
![9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1396532.png)
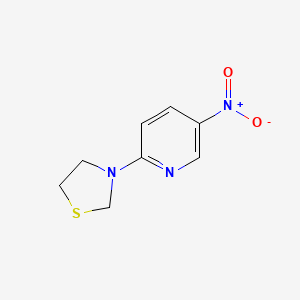
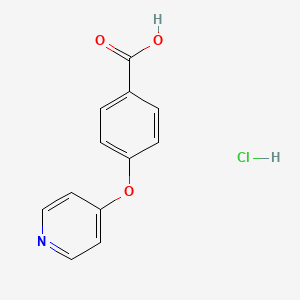
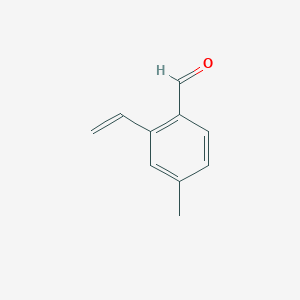



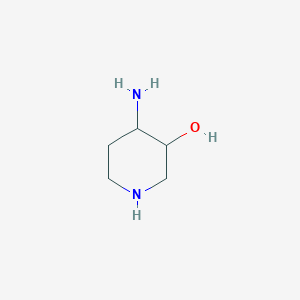
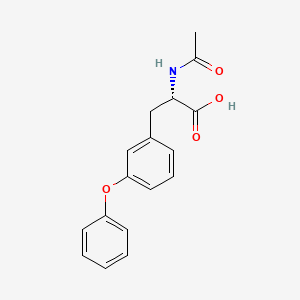
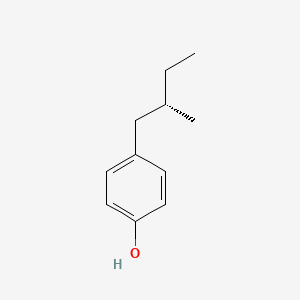

![tert-butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate](/img/structure/B1396549.png)